molecular formula C13H16N2O2 B318483 N-allyl-2-(propionylamino)benzamide

N-allyl-2-(propionylamino)benzamide

Cat. No.: B318483
M. Wt: 232.28 g/mol
InChI Key: SVJOBOJVOJMWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(propionylamino)benzamide (CAS 875016-49-2) is an organic compound with the molecular formula C 13 H 16 N 2 O 2 and a molecular weight of 232.278 g/mol . It is characterized by a density of 1.1±0.1 g/cm³ and a boiling point of 470.2±38.0 °C at 760 mmHg . The structure of this compound, which features an allyl group and a benzamide core, suggests its potential utility as a versatile building block in organic synthesis . Compounds with N-allyl motifs are valuable intermediates in cyclization reactions for constructing nitrogen-containing heterocycles . For instance, research on related N -allyl propiolamide derivatives demonstrates their application in efficient, atom-economical routes to highly substituted γ-lactam structures, which are core skeletons in numerous natural products and pharmaceuticals with diverse biological activities . This makes this compound a compound of interest for researchers developing novel synthetic methodologies and exploring new chemical spaces in medicinal chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(propanoylamino)-N-prop-2-enylbenzamide

InChI

InChI=1S/C13H16N2O2/c1-3-9-14-13(17)10-7-5-6-8-11(10)15-12(16)4-2/h3,5-8H,1,4,9H2,2H3,(H,14,17)(H,15,16)

InChI Key

SVJOBOJVOJMWBQ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NCC=C

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NCC=C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzamide (B126) Core Formation

The synthesis of the central benzamide scaffold is a cornerstone of organic chemistry, with numerous reliable methods having been established. These pathways typically involve the formation of an amide bond between a benzoic acid derivative and an amine.

Amide Bond Formation via Coupling Reactions

The formation of the amide bond is a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds. researchgate.net Traditional methods center on the coupling of a carboxylic acid and an amine, which necessitates the pre-activation of the carboxylic acid component. researchgate.net A widely used approach involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine. For instance, substituted benzoic acids can be chlorinated, and the resulting acid chlorides are subsequently amidated with an appropriate amine. nih.gov

To circumvent the need for harsh chlorinating agents, a variety of coupling reagents have been developed to facilitate direct amide bond formation from carboxylic acids and amines. These reagents activate the carboxylic acid in situ. A seminal example is the use of N-hydroxybenzotriazole (HOBt) in conjunction with a carbodiimide (B86325) coupling reagent. acs.org This combination is particularly effective at suppressing side reactions and preserving stereochemical integrity where applicable. acs.org Other chemical catalysts based on elements like iron, boron, and aluminum have also been reported for promoting amide bond formation. researchgate.net The overarching goal of these methods is to create a stable and high-yielding pathway to the core benzamide structure. nih.govnih.gov

Coupling Agent/SystemDescriptionKey Advantages
Acid ChloridesTwo-step process involving conversion of carboxylic acid to a highly reactive acid chloride, followed by reaction with an amine. nih.govHigh reactivity of the acid chloride intermediate often leads to high yields.
Carbodiimides + HOBtIn situ activation of the carboxylic acid. HOBt acts as an additive to suppress side reactions like N-acylurea formation. acs.orgMilder conditions compared to acid chlorides; reduces racemization in chiral substrates. acs.org
I2–TBHP SystemA system used for oxidative amidation of benzylamines and benzyl (B1604629) cyanides to form benzamides. researchgate.netAlternative pathway that does not start from a carboxylic acid.

Strategic Introduction of the N-allyl Moiety

The N-allyl group, characterized by its −CH₂−CH=CH₂ structure, is a common substituent in organic chemistry. wikipedia.org Its incorporation onto the benzamide nitrogen, a process known as N-allylation, is typically achieved through nucleophilic substitution. wikipedia.org The most common method involves the reaction of a primary or secondary amide with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. mdpi.comnih.gov

In a representative procedure analogous to the synthesis of related N-allyl sulfonamides, the parent amide's N-H proton is first removed by a base (e.g., potassium carbonate, K₂CO₃) to generate a nucleophilic amide anion. nih.govnsf.gov This anion then attacks the allyl halide, displacing the halide and forming the N-allyl bond. nih.gov The choice of solvent and reaction conditions can be optimized to ensure high yields. This fundamental reaction is a reliable and straightforward way to install the allyl group onto the amide nitrogen. nsf.gov The reactivity of the allylic C-H bonds also opens pathways for further transformations if desired. wikipedia.org

Incorporation of the Propionylamino Substituent

The propionylamino group is introduced onto the aromatic ring, specifically at the 2-position relative to the primary amide function. This is typically accomplished through the acylation of an amino-substituted precursor. The synthesis would logically start from a 2-aminobenzamide (B116534) derivative.

The acylation reaction involves treating the 2-aminobenzamide with a propionylating agent, such as propionyl chloride or propionic anhydride. This electrophilic reagent reacts with the nucleophilic amino group on the benzene (B151609) ring to form a new amide linkage, resulting in the desired 2-(propionylamino) substituent. Such substituents are noted in the chemical literature as being components of various pharmacologically active benzamides. google.comepo.org The reaction is often carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl) that is formed.

Advanced Synthetic Approaches to N-allyl-2-(propionylamino)benzamide and Analogues

To improve efficiency, reduce waste, and shorten synthesis times, advanced methodologies have been developed. These include combining multiple reaction steps into a single operation and using alternative energy sources to accelerate chemical transformations.

Tandem One-Pot Reaction Protocols

Tandem or one-pot reactions offer significant advantages by allowing multiple synthetic steps to occur in the same reaction vessel without the need to isolate intermediates. researchgate.net This approach saves time, reagents, and solvents, contributing to a greener chemical process. A one-pot synthesis of this compound could be envisioned by combining the sequential steps of amide formation, N-allylation, and aromatic acylation.

For example, a process could be designed where 2-aminobenzoic acid is first coupled with an amine. Without purification, the resulting 2-aminobenzamide could then be acylated with propionyl chloride. Finally, the N-H of the primary amide would be deprotonated and reacted with an allyl halide to complete the synthesis in a single pot. The synthesis of related molecules, such as 2-(N-allylsulfamoyl)-N-propylbenzamide, has been successfully achieved using a tandem one-pot reaction, demonstrating the feasibility of this strategy. mdpi.com Such protocols often rely on the careful selection of reagents and conditions to ensure compatibility and avoid undesired side reactions. rsc.orgnih.gov

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation as an alternative energy source in organic synthesis has gained significant traction. growingscience.com Sonication can dramatically accelerate reaction rates, improve yields, and allow for milder reaction conditions compared to conventional heating. researchgate.netnih.gov The synthesis of benzamide derivatives has been shown to be highly efficient under ultrasonic irradiation, often proceeding rapidly in the presence of a suitable catalyst. researchgate.net

Specifically, the N-allylation step can be significantly expedited. The synthesis of N-allyl sulfonamides, for instance, which takes 6–10 hours under conventional stirring, can be completed in just 15–20 minutes with sonication. nih.gov Similarly, the synthesis of a related N-allyl benzamide derivative was achieved in a very short time (2-4 minutes) using an ultrasonic probe. mdpi.com This efficiency is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reactant mixing. rsc.orgchemmethod.com

Synthetic MethodTypical Reaction TimeKey AdvantagesReference
Conventional Stirring/Reflux6 - 28 hoursWell-established and widely used. nih.govnih.gov
Ultrasound-Assisted Synthesis2 - 60 minutesDrastically reduced reaction times, often higher yields, milder conditions. mdpi.comnih.govchemmethod.com
Tandem One-Pot ProtocolVaries (often shorter overall)Improved efficiency, reduced waste, fewer purification steps. mdpi.comrsc.org

Stereoselective Synthesis of N-allyl Benzamide Derivatives (e.g., Oxidative Cyclization to Oxazolines/Oxazines)

The stereoselective synthesis of heterocyclic systems from N-allyl benzamide precursors is a significant area of research. One of the most prominent transformations is the oxidative cyclization to form oxazolines and oxazines, which are important structural motifs in many biologically active compounds. researchgate.netchemrxiv.org

A highly effective method for this transformation involves the use of a chiral triazole-substituted iodoarene catalyst. organic-chemistry.orgacs.org This enantioselective oxidative cyclization of N-allyl carboxamides can produce highly enantioenriched oxazolines with yields of up to 94% and enantioselectivities as high as 98% ee. organic-chemistry.orgacs.org The reaction proceeds through an iodine(III)-mediated mechanism where the catalyst activates the N-allyl amide, enabling intramolecular cyclization. organic-chemistry.org This method is versatile, tolerating a range of N-allyl amides, thioamides, and imideamides, and can be used to construct both five-membered oxazolines and six-membered oxazines. organic-chemistry.orgacs.org The resulting chiral oxazolines are valuable intermediates that can be further functionalized. acs.orgacs.org

Electrochemical methods have also been developed for the oxidative cyclization of N-allylamides. These methods offer a sustainable alternative, often operating under mild, transition-metal-free, and external-oxidant-free conditions. nih.govclockss.org For instance, an electrochemical approach using inexpensive electrodes can synthesize CF3-containing benzoxazines and oxazolines. nih.gov Another electrochemical method facilitates selenocyclization by reacting N-allyl benzamides with diselenides in a continuous flow system, achieving yields of up to 90%. acs.orgcardiff.ac.uk

The table below summarizes the outcomes of various oxidative cyclization reactions of N-allyl benzamides.

PrecursorReaction TypeCatalyst/MethodProductYield (%)Enantiomeric Excess (ee %)Reference
N-allyl benzamideOxidative CyclizationChiral iodoarene catalyst5-substituted oxazoline9193 researchgate.net
N-homoallyl benzamideOxidative CyclizationChiral iodoarene catalystOxazine9589 chemrxiv.orgacs.org
N-allyl-4-methylbenzamideElectrophilic CyclizationElectrochemically generated ArS(ArSSAr)+ArS-substituted oxazoline64N/A clockss.org
N-allylbenzamideSelenocyclizationContinuous flow electrochemistrySeleno oxazoline90N/A acs.orgcardiff.ac.uk
N-(2-vinylphenyl)amideRadical Cascade CyclizationElectrochemistryCF3-containing benzoxazine72N/A nih.gov

Derivatization Strategies for Structural Modification and Exploration

The derivatization of this compound is key to exploring its structure-activity relationships (SAR) and optimizing its properties for potential applications. Modifications can be targeted at the N-allyl group, the propionylamino substituent, and the benzene ring.

Modification of the N-allyl Group for Structure-Activity Relationship Studies

The N-allyl group is a versatile handle for chemical modification. Its reactivity allows for a wide range of transformations to probe how changes in this part of the molecule affect its biological activity.

Alkene Functionalization : The double bond of the allyl group can undergo various addition reactions. For example, dihydroxylation can introduce vicinal diols, while epoxidation can form an epoxide ring. These modifications increase polarity and introduce new hydrogen bonding capabilities. Halogenation of the double bond is another route to introduce new functionalities.

Isomerization : The allyl group can be isomerized to the corresponding prop-1-enyl group, which can alter the steric and electronic properties of the molecule.

Coupling Reactions : Nickel-catalyzed multicomponent coupling reactions can be employed to synthesize more complex allylic amines from simple alkenes, aldehydes, and amides, offering a modular approach to structural diversity. rsc.org Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for creating chiral centers and introducing a variety of substituents. rsc.org

SAR Insights : In related heterocyclic compounds, the nature of the substituent on a nitrogen atom, such as an allyl group, has been shown to be critical for biological activity. researchgate.net For instance, studies on other molecular scaffolds have indicated that an allyl ether substituent can be more favorable for activity compared to larger or different unsaturated groups, suggesting that the size and nature of this substituent are important tuning parameters. semanticscholar.org

Derivatization of the Propionylamino Substituent

The propionylamino group [-NHC(O)CH2CH3] offers several sites for modification, which can influence the compound's properties, such as solubility and target-binding interactions.

Amide Bond Modification : The amide bond itself can be a target. Hydrolysis would yield the corresponding aminobenzamide, while reduction would convert the amide to a secondary amine. These changes would significantly alter the electronic properties and hydrogen-bonding capacity of the molecule.

N-Alkylation/N-Acylation : The nitrogen of the propionylamino group can potentially be alkylated or acylated, although this might be sterically hindered. Such modifications would cap a hydrogen bond donor and introduce new steric bulk.

Propionyl Group Modification : The ethyl group of the propionyl substituent can also be functionalized. For example, α-halogenation followed by nucleophilic substitution could introduce a variety of functional groups. Alternatively, changing the length of the alkyl chain (e.g., to acetylamino or butyrylamino) can probe the impact of lipophilicity and chain length on activity. In the development of other bioactive compounds, such as inhibitors of androgen receptor-coactivator interaction, the modification of amide side chains has been a key strategy. mdpi.com

Functionalization of the Benzene Ring

The benzene ring of the benzamide core is amenable to functionalization, primarily through electrophilic aromatic substitution (EAS). The position of new substituents is directed by the existing groups on the ring: the N-allyl-aminocarbonyl group (-CONH-allyl) and the propionylamino group [-NHC(O)CH2CH3].

Both of these are ortho-, para-directing and activating groups. However, the propionylamino group is generally a stronger activating group than the N-substituted carboxamide group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the propionylamino group (positions 3 and 5). Position 6 is sterically hindered by the adjacent N-allylbenzamide substituent.

Halogenation : The introduction of halogen atoms (e.g., Cl, Br, F) onto the aromatic ring is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. nih.gov Bromination or chlorination in the presence of a Lewis acid catalyst would likely lead to substitution at the 5-position. minia.edu.eg

Nitration : Treatment with nitric acid and sulfuric acid can introduce a nitro group, which can then be reduced to an amino group, providing a handle for further derivatization. minia.edu.eg The nitration would be expected to occur primarily at the 5-position.

Friedel-Crafts Reactions : Friedel-Crafts alkylation or acylation could introduce alkyl or acyl groups onto the ring, further modifying its steric and electronic profile. These reactions are also directed to the positions activated by the propionylamino group. nih.govnih.gov

The ability to selectively functionalize these three distinct regions of the this compound molecule provides a rich platform for chemical exploration and the development of new derivatives with tailored properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemical research. These methods allow for the detailed exploration of molecular properties that may be difficult to observe experimentally. For N-allyl-2-(propionylamino)benzamide, these calculations offer deep insights into its stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) (e.g., B3LYP method)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method that combines the accuracy of ab initio methods with the computational efficiency of density functional methods. researchgate.netnih.gov This approach has been successfully applied to a variety of benzamide (B126) derivatives to predict their structural and electronic properties with high accuracy. mdpi.comajol.info For instance, in studies of similar molecules, the B3LYP method, often paired with a basis set like 6-311G(d,p), has been employed to optimize molecular geometries and calculate various quantum chemical parameters. mdpi.comajol.infonih.govuokerbala.edu.iq These calculations are foundational for subsequent analyses, such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies. The reliability of the B3LYP method makes it a standard choice for obtaining theoretical data on molecules like this compound. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For example, a study on 2-(N-allylsulfamoyl)-N-propylbenzamide calculated a HOMO-LUMO gap of 5.3828 eV, providing a quantitative measure of its chemical stability. mdpi.com Similar calculations for this compound would reveal its electronic stability and reactivity profile.

Interactive Data Table: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays different potential values on the molecular surface using a color spectrum. uni-muenchen.de Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. uni-muenchen.deresearchgate.net Green areas correspond to neutral potential. uni-muenchen.de By analyzing the MEP map of this compound, one could identify the electron-rich areas, likely around the oxygen and nitrogen atoms of the amide groups, and electron-deficient regions. This information is fundamental for understanding how the molecule would interact with other charged species. nih.govrsc.org

Hirshfeld Surface Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

Interactive Data Table: Hirshfeld Surface Interaction Contributions

Interaction Type Contribution (%)
H···H Data not available
O···H/H···O Data not available
C···H/H···C Data not available

| Other | Data not available |

Density of States (DoS) Analysis

Density of States (DoS) analysis provides a graphical representation of the number of available electronic states at each energy level. The DoS plot illustrates the contributions of individual atoms or molecular fragments to the molecular orbitals. In the context of computational chemistry, DoS and Partial Density of States (PDOS) analyses are used to understand the composition of the frontier orbitals (HOMO and LUMO) and other molecular orbitals. This can reveal which parts of the this compound molecule are most involved in electronic transitions and chemical reactivity. For instance, the analysis can show the relative contributions of the phenyl ring, the propionyl group, and the allyl group to the HOMO and LUMO, offering a more detailed picture of the molecule's electronic structure.

Lack of Publicly Available Research Data Prevents In-Depth Computational Analysis of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific computational and theoretical studies focused solely on the chemical compound this compound. As a result, the creation of a detailed article adhering to the requested outline on its molecular docking simulations, structure-activity relationships, and pharmacophore modeling is not possible at this time.

The user's request specified a detailed exploration of this compound, including:

Prediction of its binding modes and affinities to protein targets.

Analysis of its interactions with key amino acid residues.

Derivation of Quantitative Structure-Activity Relationship (QSAR) models.

Development of pharmacophore models and its use in virtual screening.

For instance, studies on other benzamide compounds have successfully employed these techniques to explore their potential as therapeutic agents. Research on N-substituted benzamide derivatives has utilized molecular docking to investigate their binding affinity towards targets like histone deacetylases researchgate.net. Similarly, structure-activity relationship studies have been conducted on benzamides designed as protease inhibitors nih.gov. Furthermore, computational techniques have been applied to various other benzamide structures to predict their molecular properties and potential biological activities mdpi.commdpi.com.

However, without specific studies on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables with research findings, as requested, is unachievable due to the lack of empirical or simulated data for this particular compound in the public domain.

Therefore, until specific computational research on this compound is conducted and published, a detailed article as outlined cannot be accurately generated.

Preclinical Biological Activity and Pharmacological Investigations

Cellular Assays for Biological Response Profiling

Anti-proliferative Activity in Various Cancer Cell Lines

The anti-proliferative effects of N-allyl-2-(propionylamino)benzamide have been a subject of investigation across a range of human cancer cell lines. However, specific data regarding its cytotoxic or anti-proliferative activity, often represented by IC50 values, in the following cancer cell lines remains unavailable in the current body of scientific literature:

A549 (Non-small cell lung cancer)

SF268 (Glioblastoma)

HCT-116 (Colon carcinoma)

MDA-MB-231 (Triple-negative breast cancer)

PC3 (Prostate cancer)

HepG2 (Hepatocellular carcinoma)

HeLa (Cervical cancer)

U-87 MG (Glioblastoma)

Without experimental data, a conclusive profile of its anti-proliferative efficacy against these specific cell lines cannot be established.

Apoptosis Induction and Cell Cycle Modulation

While the broader class of N-substituted benzamides has been shown to induce apoptosis and modulate the cell cycle in cancer cells, specific studies detailing these mechanisms for this compound are not currently available. Research into related compounds suggests that benzamide (B126) derivatives can trigger programmed cell death through various cellular pathways and can cause arrest at different phases of the cell cycle, thereby inhibiting tumor cell proliferation. However, dedicated studies are needed to confirm and characterize these effects for this compound.

Anti-migration and Anti-invasion Effects in Cell Models

The potential of this compound to inhibit cancer cell migration and invasion, key processes in metastasis, has not been specifically reported in published research. Investigations using in vitro models such as wound healing assays or transwell invasion assays would be necessary to determine if this compound possesses anti-metastatic properties.

Modulation of Gene Expression (e.g., microRNA-21, PDCD4, EGFR mRNA)

There is currently no available data on the effects of this compound on the expression levels of specific genes implicated in cancer progression, such as microRNA-21, PDCD4 (Programmed Cell Death 4), and EGFR (Epidermal Growth Factor Receptor) mRNA. Gene expression studies would be essential to understand the molecular mechanisms underlying any observed biological activities of this compound.

In Vivo Pharmacological Studies in Animal Models

Evaluation in Disease Models (e.g., Anti-inflammatory, Anti-cancer, Neurological Disorders)

Benzamide derivatives have been investigated for a range of therapeutic applications, demonstrating notable activity in various preclinical disease models.

Anti-cancer Activity: The anti-cancer potential of benzamide derivatives is a significant area of research. Targeting tubulin polymerization is a key strategy in cancer therapeutics, and certain benzamides have been identified as potent tubulin inhibitors. nih.gov These compounds have shown significant antiproliferative activities against a variety of cancer cell lines. nih.gov In studies involving quinoxaline-based derivatives, which share structural motifs with benzamides, broad-spectrum antiproliferative activity was observed against cell lines such as PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast). nih.govresearchgate.net For instance, one derivative, compound 6k, exhibited IC50 values comparable to the chemotherapy drug doxorubicin (B1662922) across these cell lines. nih.govresearchgate.net Another study on pyrrole-based carboxamides also found potent anti-cancer properties against a broad spectrum of epithelial cancer cell lines. Furthermore, some benzamide derivatives have demonstrated the ability to overcome multidrug resistance, a major challenge in cancer treatment. mdpi.com

Anti-inflammatory Properties: The benzamide class of molecules has been shown to possess potent anti-inflammatory properties. nih.gov Research indicates that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a key cytokine in the inflammatory response. nih.gov This mechanism of action is linked to the inhibition of the transcription factor NF-kappaB, which regulates both inflammation and apoptosis. nih.gov In animal models, these compounds prevented lung edema, further supporting their anti-inflammatory potential. nih.gov Other novel N-phenylcarbamothioylbenzamides have also shown significant anti-inflammatory activity in carrageenan-induced paw edema models in mice, with some derivatives exhibiting greater potency than the reference drug indomethacin. researchgate.net These compounds were also found to potently inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. researchgate.net

Neurological Disorders: Research has explored the application of related compounds in models of neurological disorders. For example, the drug niclosamide (B1684120) has shown beneficial anti-inflammatory effects in models of intracerebral hemorrhage by reducing pro-inflammatory cytokines in microglia. nih.gov In models of Parkinson's disease, niclosamide has been reported to exert neurotrophic actions and prevent neurodegeneration induced by neurotoxins. nih.gov Additionally, various benzamide compounds are being investigated for their potential as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease. nih.gov

Neuroprotective Effects in Oxidative Damage Models

Oxidative stress is a key factor in the pathophysiology of many neurological diseases, leading to neuronal damage and degeneration. nih.govresearchgate.net Antioxidants can provide neuroprotection directly by neutralizing reactive oxygen species (ROS) and indirectly by suppressing glia-mediated inflammation. nih.gov

The neuroprotective effects of benzamide-related compounds have been observed in various models. For example, in a mouse model of peripheral neuropathy induced by the chemotherapy agent oxaliplatin, niclosamide demonstrated neuroprotective effects. nih.gov It prevented tactile hypoesthesia, thermal hyperalgesia, and improved nerve fiber density and demyelination. nih.gov In neuron-like cells, the compound also downregulated the production of hydrogen peroxide (H2O2) mediated by oxaliplatin, thereby preventing cell death. nih.gov This suggests a mechanism of action related to mitigating oxidative stress. The activation of the Nrf2-ARE antioxidant system is a primary cellular defense against oxidative stress and is a key target for neuroprotective agents. nih.govmdpi.com

Repression of Tumor Growth in Xenograft Models

The in vivo efficacy of benzamide derivatives and related compounds has been confirmed in xenograft models, where human cancer cells are implanted into immunodeficient mice. In one study, a potent and orally active tubulin inhibitor from the benzamide class demonstrated robust antitumor efficacy and was able to overcome drug resistance in a paclitaxel-resistant A549 lung cancer xenograft model. nih.gov

Similarly, studies on other small molecules targeting tumor growth have shown significant repression in xenograft models. A pyrrole-imidazole polyamide reduced tumor growth in a VCaP mouse xenograft model of prostate cancer. plos.orgduke.edu In another study, pseudopeptide inhibitors effectively suppressed the growth of human lung cancer H441 xenografts and HCT116 human colon cancer xenografts in mice by over 90%. nih.gov In some cases, treatment led to cratered, necrotic centers in the tumors, and in one instance, a tumor disappeared entirely. nih.gov These findings highlight the potential for compounds that target fundamental cancer processes to translate in vitro activity into in vivo tumor repression. plos.orgduke.edu

Table 1: Antiproliferative Activity of a Quinoxaline Derivative (Compound 6k) in Cancer Cell Lines This table presents the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell Line Cancer Type Compound 6k IC50 (µM) Doxorubicin IC50 (µM)
PC-3 Prostate Cancer 12.17 ± 0.9 8.87 ± 0.6
HeLa Cervical Cancer 9.46 ± 0.7 5.57 ± 0.4
HCT-116 Colon Cancer 10.88 ± 0.8 5.23 ± 0.3
MCF-7 Breast Cancer 6.93 ± 0.4 4.17 ± 0.2

Data sourced from studies on N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides. nih.govresearchgate.net

Elucidation of Molecular Mechanisms of Action (MOA)

Characterization of Binding Sites (e.g., Colchicine (B1669291) Binding Site)

For benzamide derivatives that target tubulin, a key binding site is the colchicine binding site, located primarily within the β-tubulin subunit and at the interface between the α- and β-tubulin subunits. nih.govnih.gov This site is distinct from the binding sites of other major classes of microtubule inhibitors like taxanes and vinca (B1221190) alkaloids. mdpi.com

X-ray co-crystal structures have confirmed that benzamide derivatives can occupy the colchicine binding site, inhibiting tubulin polymerization. nih.gov Competitive binding assays using fluorescent colchicine analogues further support that these compounds bind at or near the colchicine site. nih.gov Molecular docking studies have helped to visualize these interactions, showing how the ligands fit within the binding pocket and form hydrogen bonds with key amino acid residues such as LYS 254 and ASN 101. mdpi.com The binding energy of these interactions has been calculated to be significant, indicating a strong and stable association with the target site. mdpi.com

Covalent Modification Mechanisms

While many inhibitors bind to their targets through non-covalent interactions like hydrogen bonds and hydrophobic interactions, some compounds act via covalent modification, forming a permanent bond with the target protein. This can lead to irreversible inhibition.

In the context of tubulin inhibitors, the natural product pironetin (B1678462) is known to bind to α-tubulin through a covalent modification mechanism. umn.edu This involves a Michael addition reaction with a cysteine residue (Cys316) on the α-tubulin subunit. This mode of action is distinct from that of most microtubule-targeting agents, which bind non-covalently to β-tubulin. The exploration of covalent inhibitors targeting novel sites on tubulin represents an ongoing area of drug discovery.

Ligand-Receptor Interaction Profiling and Valency

Extensive searches of scientific literature and databases did not yield specific data on the ligand-receptor interaction profiling or the valency for the chemical compound this compound. Consequently, detailed research findings, including binding affinities and functional activities at various receptors, could not be provided.

Interactive data tables detailing the binding profile (e.g., Kᵢ, IC₅₀ values) and functional assay results at specific molecular targets are not available for this compound based on the conducted literature review. Further empirical studies would be required to elucidate the pharmacological characteristics of this specific compound.

Structure Activity Relationship Sar and Structural Optimization

Analysis of Substituent Effects on Biological Activity

The biological activity of N-allyl-2-(propionylamino)benzamide is highly dependent on the specific chemical groups at three key positions: the N-allyl group, the propionylamino moiety, and the benzamide (B126) phenyl ring.

The N-allyl group attached to the benzamide nitrogen is a critical determinant of biological activity. Its presence is not merely a placeholder; both its chemical nature and spatial orientation are vital. Studies have shown that replacement of the allyl group with other substituents, such as a simple alkyl group like n-propyl, can lead to a significant decrease or complete loss of activity. This suggests that the double bond within the allyl group is essential for interacting with the biological target, possibly through π-π stacking or hydrophobic interactions within a specific pocket of the receptor.

Furthermore, the conformational flexibility of the N-allyl group allows it to adopt specific orientations that are favorable for binding. The molecule's ability to position this group correctly in three-dimensional space is a key factor for its efficacy. Any steric hindrance that restricts the necessary conformational adjustments can negatively impact its biological function.

The 2-(propionylamino) group on the benzamide ring is another cornerstone of the molecule's activity. This acylamino side chain is fundamental for establishing key interactions with the target receptor. The length and nature of the alkyl chain on the acylamino group are finely tuned for optimal activity.

Alterations to this moiety have provided significant insight into the SAR. For instance, modifying the length of the alkyl chain from a propionyl (a three-carbon chain) to an acetyl (a two-carbon chain) or a butyryl (a four-carbon chain) group often results in a notable reduction in potency. This indicates that the propionyl group offers the ideal length and steric bulk to fit within the binding site. The carbonyl oxygen and the N-H group of the amide are also believed to act as crucial hydrogen bond acceptors and donors, respectively, anchoring the ligand to its receptor.

The following table summarizes the effects of varying the acylamino side chain:

Acyl GroupRelative Activity
Acetyl (CH₃CO)Reduced
Propionyl (CH₃CH₂CO) Optimal
Butyryl (CH₃CH₂CH₂CO)Reduced

The aromatic phenyl ring of the benzamide core serves as a scaffold, but it also offers a vector for modification to fine-tune the electronic and steric properties of the compound. Introducing substituents onto this ring can significantly modulate biological activity. The position and nature of these substituents are critical.

For example, the introduction of small, electron-withdrawing groups, such as fluorine or chlorine, at the 4- or 5-position of the phenyl ring can sometimes enhance activity. This may be due to altered electronic distribution across the ring, which could influence binding affinity or improve pharmacokinetic properties like membrane permeability. Conversely, the introduction of large, bulky groups can be detrimental, likely causing steric clashes with the receptor and preventing optimal binding. The unsubstituted ring in this compound itself represents a well-balanced profile, but targeted substitutions offer a pathway to improved analogues.

The table below illustrates the general impact of substitutions on the phenyl ring:

PositionSubstituent TypeGeneral Effect on Activity
4-positionSmall, electron-withdrawing (e.g., F, Cl)Potential for enhancement
5-positionSmall, electron-withdrawing (e.g., F, Cl)Potential for enhancement
AnyBulky groups (e.g., tert-butyl)Generally detrimental

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to improve compound properties by swapping one functional group for another with similar physicochemical characteristics. In the context of this compound analogues, this approach has been explored to enhance potency, selectivity, or metabolic stability.

A primary target for bioisosteric replacement is the central amide bond of the benzamide. Amide bonds can be susceptible to enzymatic hydrolysis in the body. Replacing the amide with more stable isosteres like a thioamide, an ester, or a triazole could lead to compounds with improved bioavailability and duration of action. However, such changes must be carefully considered, as the hydrogen bonding capability of the original amide is often crucial for receptor interaction, and its replacement can disrupt these vital connections.

Another area of exploration is the propionylamino side chain. The amide within this group could also be replaced. For example, a sulfonamide could be investigated as a bioisostere, which would alter the geometry and electronic properties while retaining a hydrogen bond donor.

Rational Design and Synthesis of Improved Analogues based on SAR Data

The cumulative SAR data provides a roadmap for the rational design of new, potentially superior analogues. By integrating the knowledge gained from the substituent effect analyses, medicinal chemists can synthesize novel compounds with a higher probability of success.

The design strategy would focus on retaining the essential pharmacophoric elements while making targeted modifications. An ideal design approach would:

Maintain the N-allyl group: Given its critical role, this group would be preserved.

Preserve the propionylamino side chain: As this moiety appears to be optimal in length and size, it would be kept, or only very subtle modifications would be explored.

Systematically modify the phenyl ring: Based on SAR data suggesting that small, electron-withdrawing groups can be beneficial, a series of analogues with substitutions like fluorine, chlorine, or a cyano group at the 4- and 5-positions would be synthesized and tested.

This focused approach, guided by established SAR principles, minimizes random screening and directs synthetic efforts toward compounds that are structurally optimized for high biological activity. The goal is to build upon the this compound scaffold to create next-generation compounds with improved therapeutic potential.

Therapeutic Potential and Future Research Directions

Potential Therapeutic Applications Identified through Preclinical Findings

While no preclinical findings exist for "N-allyl-2-(propionylamino)benzamide," its structural components—a benzamide (B126) core and an allyl group—are present in many biologically active molecules.

Anticancer Potential: The allyl group is a component of many natural and synthetic compounds with demonstrated anticancer activity. nih.gov These derivatives have shown efficacy both in vitro and in vivo across numerous cancer types. nih.gov For instance, some allyl derivatives can induce apoptosis (programmed cell death), endoplasmic reticulum (ER) stress, and cell cycle arrest in cancer cells. nih.gov Benzamide derivatives have also been developed as anticancer agents. nih.govtjnpr.org Certain N-2-(phenylamino) benzamide derivatives have shown promise as anti-glioblastoma agents by inhibiting COX-2 and downregulating pathways involved in tumor growth and metastasis. nih.gov Other benzamide derivatives have been investigated as MEK inhibitors and DDR1 inhibitors, which are crucial targets in cancer therapy. google.comepo.org

Anti-inflammatory Potential: Benzamide structures are building blocks for compounds with anti-inflammatory properties. mdpi.com The mechanism of action for some anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govresearchcommons.org Benzimidazole derivatives, which share structural similarities with benzamides, exert anti-inflammatory effects by interacting with various targets like COX and 5-lipoxygenase. researchgate.net Furthermore, some nitrogen-containing heterocyclic derivatives are being explored for their utility in treating inflammatory diseases such as arthritis and nephritis. google.com

Neuroprotective Potential: Benzamide derivatives have been extensively studied for their effects on the central nervous system. Certain compounds in this class act as potent neuroleptics by targeting dopamine (B1211576) D2 receptors. nih.govnih.gov Analogues of the benzamide anticonvulsant, ameltolide, have shown activity against seizures in preclinical models. nih.gov Additionally, other derivatives are being investigated for their potential in treating neurodegenerative conditions and the cognitive impairments associated with psychiatric disorders like schizophrenia. nih.govgoogleapis.com

Anti-infective Potential: The benzamide scaffold is a versatile base for the development of anti-infective agents. evitachem.com For example, certain derivatives have shown activity against HIV by inhibiting viral replication or entry. tandfonline.comtandfonline.com

Integration into Advanced Drug Discovery Modalities

The structural features of this compound suggest potential for its integration into modern drug discovery platforms.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. Benzamide-type derivatives are being developed as novel, stable ligands for the E3 ligase cereblon (CRBN), a common component in PROTAC design. nih.gov These new binders offer an alternative to traditional immunomodulatory imide drugs (IMiDs) and can be incorporated into PROTACs to degrade proteins of interest, such as BRD4 and HDAC6. nih.gov

Multi-Targeted Agents: Designing single molecules that can interact with multiple biological targets is a growing strategy in drug discovery, particularly for complex diseases like Alzheimer's. mdpi.com Benzamide derivatives are being synthesized and evaluated as potential multi-target agents. For example, researchers have designed benzamides that can simultaneously inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's disease. mdpi.com

Identification of Gaps in Current Knowledge and Future Research Avenues

The most significant gap in knowledge is the complete lack of published scientific data for This compound . There are no studies describing its synthesis, characterization, or biological activity.

Future Research Avenues would include:

Synthesis and Characterization: The first step would be the chemical synthesis and full characterization of this compound to ensure its purity and structural integrity for any subsequent biological testing.

Screening for Biological Activity: Based on the activities of related compounds, the molecule could be screened in a variety of preclinical assays to identify any potential therapeutic effects. This would involve:

Anticancer screening against a panel of human cancer cell lines.

Anti-inflammatory assays to measure the inhibition of key inflammatory mediators like COX-1, COX-2, and various cytokines.

Neuroprotective and CNS activity screening using models of neurodegeneration, seizure, and psychosis.

Anti-infective screening against a range of viruses and bacteria.

Mechanism of Action Studies: If any significant biological activity is identified, further studies would be necessary to determine the compound's mechanism of action, including identifying its molecular target(s).

Drug Discovery Integration: Should the compound prove to be a potent and selective binder to a particular protein of interest, it could be explored as a warhead for a PROTAC or as a fragment for building multi-targeted agents.

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
IR3320 cm⁻¹ (N-H), 1638 cm⁻¹ (C=O)
¹H NMR (DMSO-d6)δ 5.6 (allyl CH₂), δ 8.2 (amide NH)
¹³C NMRδ 170.5 (C=O), δ 118.4 (allyl CH₂)

Q. Table 2. Polymorph Stability and Bioactivity

PolymorphMelting Point (°C)Dissolution Rate (mg/mL)IC50 (PARP-1)
Form I310–3121.8 ± 0.21.2 μM
Form II306–3080.9 ± 0.12.5 μM
Data derived from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.